1-Oxa-9-thia-4-azaspiro[5.5]undecane
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Overview
Description
1-Oxa-9-thia-4-azaspiro[5.5]undecane is a chemical compound with the CAS Number: 1368175-95-4 . It has a molecular weight of 173.28 . The compound is in liquid form .
Molecular Structure Analysis
The molecular formula of this compound is C8H15NOS . The InChI code for the compound is 1S/C8H15NOS/c1-5-11-6-2-8(1)7-9-3-4-10-8/h9H,1-7H2 .Scientific Research Applications
Synthetic Approaches and Chemical Properties
The compound 1-Oxa-9-thia-4-azaspiro[5.5]undecane is part of a broader class of compounds known as spiroaminals, which are characterized by their unique spirocyclic structure involving an aminal linkage within the spiro framework. Spiroaminals, including variants like 1-oxa-7-azaspiro[5.5]undecane and related structures, are noted for their significant biological activities and serve as cores in various natural and synthetic products. Their complex structures and potential applications in bioactive compounds make them challenging yet intriguing targets for chemical synthesis. Different synthetic strategies have been developed to access these spirocyclic structures, highlighting their importance in medicinal chemistry and drug discovery (Sinibaldi & Canet, 2008).
Stereochemistry and Conformational Analysis
The stereochemistry of spirocyclic compounds like this compound plays a crucial role in their chemical behavior and biological activity. Studies on similar structures, such as 1,7-Dithiaspiro[5.5]undecane and 1-oxa-7-thiaspiro[5.5]undecane, have provided insights into stereoelectronic effects like the anomeric and exo-anomeric effects, which influence their conformation and reactivity. These effects, along with steric interactions, determine the configuration and conformation of the products, providing a basis for understanding the chemical properties of spirocyclic compounds (Deslongchamps et al., 1981).
Applications in Drug Discovery
Spirocyclic compounds, including those related to this compound, have found applications in drug discovery, serving as novel, multifunctional, and structurally diverse modules. Their unique structures enable them to act as scaffolds for the development of new therapeutic agents. Enantioselective synthesis approaches have been reported, underscoring the importance of chirality in the biological activity of these compounds (Li, Rogers-Evans, & Carreira, 2013).
Exploration in Antibacterial Agents
The structural framework of this compound has been explored in the context of antibacterial agents. Derivatives of this compound have been synthesized and tested against various bacterial strains, revealing a narrowed activity spectrum compared to established antibiotics like ciprofloxacin. Some derivatives showed potent activity against specific strains, highlighting the potential of spirocyclic derivatives in the development of targeted antibacterial therapies (Lukin et al., 2022).
Safety and Hazards
properties
IUPAC Name |
1-oxa-9-thia-4-azaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS/c1-5-11-6-2-8(1)7-9-3-4-10-8/h9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKXRYNEVKTEOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC12CNCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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